molecular formula C15H19N3O2S2 B2697402 2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole CAS No. 1396801-64-1

2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole

Cat. No. B2697402
CAS RN: 1396801-64-1
M. Wt: 337.46
InChI Key: MIAYQNZVZVSDDB-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The compound also contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a piperidine ring, a benzylsulfonyl group, a thiadiazole ring, and a methyl group. The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that this compound can undergo would depend on the reaction conditions and the presence of other reactants.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds containing 1,3,4-oxadiazole and thiadiazole structures, like 2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole, are of great interest due to their biological activities. A study by Khalid et al. (2016) involved synthesizing a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, similar in structure to the compound . These compounds were evaluated for their inhibitory activity against the enzyme butyrylcholinesterase and underwent molecular docking studies to determine their binding affinity and orientation in the active sites of human butyrylcholinesterase protein (Khalid et al., 2016).

Antimicrobial Studies

Another study by Khalid et al. (2016) focused on the synthesis of N-substituted derivatives of a similar compound, which were then screened for antimicrobial activity against various Gram-negative and Gram-positive bacteria. The results showed moderate to significant activity, indicating the potential of such compounds in antimicrobial applications (Khalid et al., 2016).

Inhibition of Carbonic Anhydrases

A study by Alafeefy et al. (2015) investigated a series of benzenesulfonamides incorporating 1,3,4-thiadiazol-3(2H)-yl and other moieties as inhibitors of carbonic anhydrase isozymes. They found that these compounds showed low nanomolar activity against certain human carbonic anhydrases, which are significant in various physiological processes, including respiration and pH regulation (Alafeefy et al., 2015).

Anti-Arrhythmic Activity

Abdel-Aziz et al. (2009) conducted research on piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, revealing significant anti-arrhythmic activity in some of the newly synthesized compounds. This study points to the potential application of such compounds in cardiovascular research and therapy (Abdel‐Aziz et al., 2009).

Antifungal and Antimicrobial Properties

The work of Sych et al. (2019) extended to the synthesis of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, which demonstrated sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans. This further underscores the broad spectrum of biological activities exhibited by thiadiazole derivatives (Sych et al., 2019).

Future Directions

The development of new piperidine derivatives is an important area of research in the pharmaceutical industry . Future research could focus on synthesizing this compound and testing its biological activity. This could lead to the discovery of new drugs with potential therapeutic applications.

properties

IUPAC Name

2-(1-benzylsulfonylpiperidin-4-yl)-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-12-16-17-15(21-12)14-7-9-18(10-8-14)22(19,20)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAYQNZVZVSDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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